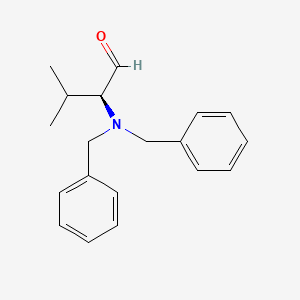

(2S)-2-(Dibenzylamino)3-methylbutanal

Description

(2S)-2-(Dibenzylamino)-3-methylbutanal is a chiral aldehyde derivative featuring a dibenzylamino group at the C2 position and a methyl branch at C2. Its molecular formula is C₁₉H₂₃NO, with a molecular weight of 281.40 g/mol. This compound is primarily utilized as an intermediate in the synthesis of protease inhibitors and enantioselective catalysts . Key applications include:

- Pharmaceutical synthesis: Used in the preparation of (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyalkanamide derivatives, critical for serine/cysteine protease inhibition .

- Chiral building block: Its aldehyde group enables nucleophilic additions, while the dibenzylamino group directs stereochemistry in metal-catalyzed reactions .

Spectral characterization includes a distinctive 1H-NMR signal at 9.75 ppm for the aldehyde proton, alongside aromatic resonances (7.20–7.40 ppm) from the benzyl groups .

Properties

Molecular Formula |

C19H23NO |

|---|---|

Molecular Weight |

281.4 g/mol |

IUPAC Name |

(2S)-2-(dibenzylamino)-3-methylbutanal |

InChI |

InChI=1S/C19H23NO/c1-16(2)19(15-21)20(13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,15-16,19H,13-14H2,1-2H3/t19-/m1/s1 |

InChI Key |

DIWXTXXLVBAUFO-LJQANCHMSA-N |

Isomeric SMILES |

CC(C)[C@@H](C=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Canonical SMILES |

CC(C)C(C=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aldehyde Derivatives

(a) (2S)-2-Dibenzylaminopropanal (CAS 111060-63-0)

- Formula: C₁₇H₁₉NO | MW: 253.34 g/mol

- Structure : Lacks the C3 methyl group present in the target compound.

- Applications: Used in enantioselective synthesis of α-dibenzylamino ketones via dynamic kinetic resolution .

- Key Difference : Reduced steric hindrance compared to 3-methylbutanal derivatives, leading to faster reaction kinetics in aldol additions .

(b) (S)-2-(Dibenzylamino)butanal

Amino Alcohol Derivatives

(a) (2S)-2-(Dibenzylamino)-1-propanol (CAS 60479-65-4)

- Formula: C₁₇H₂₁NO | MW: 255.36 g/mol

- Physical Properties : Melting point 46–48°C , boiling point 374.2°C .

- Reactivity : The hydroxyl group enables esterification or oxidation to aldehydes, contrasting with the direct aldehyde functionality of the target compound .

(b) (S)-2-(Dibenzylamino)pent-4-en-1-ol

Compounds with Aromatic Substituents

(a) (S)-2-(Bis(4-(dimethylamino)phenyl)methyl)-3-methylbutanal (33c)

- Formula : C₂₈H₃₃N₃O | MW : 427.58 g/mol

- Synthesis : 79% yield via TLC purification; melting point 134°C .

- Key Feature: Electron-donating dimethylamino groups enhance solubility in polar solvents, unlike the hydrophobic benzyl groups in the target compound .

(b) (S)-2-Benzyl-3,3-bis(4-(dimethylamino)phenyl)propanal (33d)

Carboxylic Acid and Ester Derivatives

(a) (2S)-2-(Benzylamino)-3-hydroxy-3-methylbutanoic Acid (CAS 14598-96-0)

- Formula: C₁₂H₁₇NO₃ | MW: 239.27 g/mol

- Applications : Fine chemical intermediate with 99% purity; used in peptide synthesis .

- Functional Contrast : Carboxylic acid and hydroxyl groups enable divergent reactivity (e.g., amide bond formation) compared to the aldehyde’s electrophilic nature .

(b) N,N-Dibenzyl-L-serine Methyl Ester

Data Tables

Table 1: Structural and Physical Comparison

Preparation Methods

Reaction Mechanism and Stereochemical Considerations

The Swern oxidation proceeds through a three-step mechanism involving activation of dimethyl sulfoxide (DMSO) by oxalyl chloride, formation of an alkoxysulfonium ion intermediate, and base-mediated elimination to yield the carbonyl product. Critical to preserving stereochemistry at the α-carbon is the low-temperature regime (−78°C), which minimizes epimerization during the oxidation of chiral amino alcohols. The reaction's compatibility with acid-sensitive protecting groups, such as N,N-dibenzyl, makes it ideal for amino aldehyde synthesis.

Optimized Procedure for (2S)-2-(Dibenzylamino)-3-methylbutanal Synthesis

A representative protocol from recent literature details the following steps:

Reagents and Conditions

-

Substrate : (S)-2-(N,N-dibenzylamino)-3-methylbutanol (1.3 g, 4.14 mmol)

-

Activating Agent : Oxalyl chloride (1.24 equiv) in CH₂Cl₂ (0.49 M)

-

Oxidant : DMSO (2.58 equiv)

-

Base : Triethylamine (2.63 equiv)

-

Temperature : −78°C to room temperature

-

Workup : Aqueous NaHCO₃ extraction, drying (Na₂SO₄), solvent evaporation

Yield and Purity

-

Isolated Yield : 96% (1.1 g)

-

Purity : >95% by ¹H NMR

-

Stereochemical Integrity : >99% ee maintained (confirmed by chiral HPLC)

-

IR (neat) : 3062, 2960, 2871, 2804, 1715, 1602 cm⁻¹

-

¹H NMR (CDCl₃, 400 MHz) : δ 9.82 (d, J = 3.4 Hz, 1H), 7.38–7.23 (m, 10H), 4.02 (d, J = 13.7 Hz, 2H), 3.56 (d, J = 13.7 Hz, 2H), 2.94–2.89 (m, 1H), 2.18–2.10 (m, 1H), 1.02 (d, J = 6.8 Hz, 3H), 0.94 (d, J = 6.8 Hz, 3H)

-

¹³C NMR (CDCl₃, 100 MHz) : δ 201.5 (CHO), 139.2 (2C), 129.1 (4C), 128.3 (4C), 127.9 (2C), 58.7 (CH), 54.2 (2C), 38.4 (CH₂), 25.9 (CH), 22.1 (CH₃), 21.3 (CH₃)

Alternative Synthetic Routes and Their Limitations

While the Swern oxidation remains predominant, other methods have been explored for aldehyde synthesis, albeit with lower efficiency or stereochemical control for this specific substrate.

Oxidation of Protected Amine Acetals

Copper-catalyzed α-amination approaches have been reported for synthesizing N,N-dibenzyl-1,1-dimethoxy-3-methylbutan-2-amine, a protected aldehyde precursor. However, subsequent hydrolysis to the free aldehyde introduces challenges:

-

Acid Sensitivity : Strong acidic conditions required for deprotection risk racemization.

-

Yield Penalty : Multi-step sequences reduce overall efficiency compared to direct oxidation.

Critical Analysis of Reaction Parameters

Temperature Control and Epimerization Mitigation

Maintaining the reaction mixture below −60°C during DMSO activation is crucial. Elevated temperatures promote sulfonium ion decomposition pathways that lead to α-carbon epimerization. The reported protocol’s −78°C staging preserves stereochemistry while allowing complete alcohol conversion.

Solvent Selection and Byproduct Management

-

CH₂Cl₂ Advantages : Low polarity minimizes side reactions; immiscibility with aqueous NaHCO₃ simplifies workup.

-

Dimethyl Sulfide (DMS) Removal : Post-reaction, DMS (bp 37°C) is evaporated under reduced pressure, though residual traces may require additional trapping (e.g., activated charcoal).

Scalability and Industrial Considerations

-

Batch Size Limitations : Exothermic steps during DMSO activation necessitate controlled addition rates in large-scale reactions.

-

Alternative Bases : Diisopropylethylamine (DIPEA) may replace triethylamine to reduce volatility-related yield losses in continuous flow systems.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of (2S)-2-(Dibenzylamino)-3-methylbutanal while minimizing side reactions?

- Methodology : Utilize reductive amination or nucleophilic substitution strategies. For example, protect the aldehyde group during amine coupling to prevent unwanted side reactions. Employ anhydrous conditions (e.g., THF under nitrogen) and catalysts like SmI₂ for stereochemical control in nitro-aldol reactions . Monitor reaction progress via TLC or LCMS (as in , where LCMS tracked intermediates).

- Key Parameters :

- Temperature: 60°C for optimal reaction kinetics (as per similar syntheses in ).

- Solvent: Polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.

- Purification: Use C18 reverse-phase chromatography (acetonitrile/water gradients) for high-purity isolation .

Q. What analytical techniques are most reliable for confirming the stereochemical purity of (2S)-2-(Dibenzylamino)-3-methylbutanal?

- Methodology :

- Chiral HPLC : Compare retention times against enantiomeric standards.

- NMR Spectroscopy : Analyze coupling constants (e.g., ) and NOE effects to confirm spatial arrangement of substituents.

- Optical Rotation : Measure and compare with literature values (e.g., Sigma-Aldrich reports optical activity for related dibenzylamino aldehydes) .

Q. How should researchers handle and store (2S)-2-(Dibenzylamino)-3-methylbutanal to prevent degradation?

- Safety Protocol :

- Store under inert atmosphere (argon) at -20°C to avoid aldehyde oxidation.

- Use amber vials to limit light-induced decomposition.

- Handle in fume hoods due to irritant properties (similar dibenzylamino compounds cause eye/skin irritation, per ) .

Advanced Research Questions

Q. What strategies can resolve contradictions in stereochemical outcomes during the synthesis of derivatives from (2S)-2-(Dibenzylamino)-3-methylbutanal?

- Methodology :

- Mechanistic Analysis : Investigate steric effects using computational tools (DFT calculations) to predict transition-state geometries.

- Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s thioureas) to enhance enantioselectivity in aldol or Mannich reactions.

- Cross-Validation : Compare NMR data with X-ray crystallography of intermediates (e.g., as in ’s ethyl trifluoro derivatives) .

Q. How does the dibenzylamino group influence the reactivity of the aldehyde moiety in (2S)-2-(Dibenzylamino)-3-methylbutanal during multicomponent reactions?

- Mechanistic Insight :

- The electron-rich dibenzylamino group stabilizes iminium intermediates, facilitating nucleophilic attacks (e.g., in Ugi or Strecker reactions).

- Steric bulk from benzyl groups may slow kinetics but improve regioselectivity.

- Experimental Design : Conduct kinetic studies (e.g., variable-temperature NMR) to quantify steric vs. electronic effects .

Q. What are the limitations of current purification methods for (2S)-2-(Dibenzylamino)-3-methylbutanal in large-scale syntheses?

- Critical Analysis :

- Column Chromatography : Scalability issues due to solvent consumption; consider switching to flash chromatography or centrifugal partition chromatography.

- Crystallization Challenges : Low melting points of aldehyde derivatives (e.g., 92–99°C for similar compounds in ) complicate recrystallization.

- Alternative Solutions : Explore immobilized scavengers (e.g., polymer-supported tosyl chloride) to remove unreacted amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.